N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1291872-59-7
Cat. No.: VC4204902
Molecular Formula: C16H12Cl2FN5O
Molecular Weight: 380.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291872-59-7 |
|---|---|
| Molecular Formula | C16H12Cl2FN5O |
| Molecular Weight | 380.2 |
| IUPAC Name | 5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
| Standard InChI Key | VJQGGSSZXMUAPN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
Introduction
Synthesis and Chemical Characterization
The synthesis of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves multi-step protocols optimized for yield and purity . A representative route includes:
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Formation of the Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the 1,2,3-triazole ring, leveraging alkynes and azides under conditions described by Sharpless et al. .
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Functionalization: Subsequent coupling of 3-chloro-4-fluorobenzylamine and 3-chloroaniline groups via nucleophilic substitution or amidation reactions.
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Purification: Column chromatography (CHCl₃:MeOH, 99:1) isolates the product, with final purity confirmed by HPLC (>95%) .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, t-BuOH/H₂O | 82 | 95 |
| Benzylamine coupling | K₂CO₃, DMF, 90°C | 70 | 97 |
| Final purification | CHCl₃:MeOH (99:1) | 85 | 99 |
Spectroscopic characterization includes:
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¹H NMR (DMSO-d₆): δ 8.79 (s, 1H, triazole-H), 7.49–7.35 (m, aromatic-H), 5.66 (s, 2H, benzyl-CH₂) .
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HRMS: m/z 380.2 [M+H]⁺, consistent with the molecular formula.
Pharmacological Activities
Anticancer Activity
In vitro studies demonstrate potent inhibition of cancer cell proliferation (IC₅₀ = 3.08–6.37 μM against MCF-7 and A549 lines), surpassing reference agents like doxorubicin . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation.
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
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Bacterial: MIC = 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal: IC₅₀ = 5.51 μM against Candida albicans, attributed to ergosterol biosynthesis disruption .
Table 3: Biological Activity Profile
| Assay | Target | Activity (IC₅₀/MIC) |
|---|---|---|
| MTT cytotoxicity | MCF-7 breast cancer | 3.08 μM |
| Broth dilution | S. aureus | 2 μg/mL |
| Ergosterol synthesis | C. albicans | 5.51 μM |
Mechanism of Action
The triazole core chelates metal ions (e.g., Mg²⁺, Zn²⁺), disrupting enzyme cofactors in pathogens and cancer cells . Molecular docking simulations reveal strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, rationalizing its antiproliferative effects . Additionally, the chloro-fluorobenzyl group enhances membrane permeability, as evidenced by a Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s).
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